6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane

Nuclear receptor binding PPARγ Off-target profiling

Standard spirocyclic cores lack the electronic and steric tuning required for specific SAR campaigns or fluorinated intermediate synthesis. This C6-fluorinated analog (CAS 1612175-96-8) provides a non-negotiable substitution pattern. - **Key Application:** Building block for σ1 receptor PET radiotracers; scaffold present in antimycobacterial agents. - **Distinct Value:** C6-F substitution introduces stereocenter and alters piperidine electron density vs. unfluorinated parent (CAS 177-11-7). - **Supply:** BenchChem offers research-grade material for immediate intermediate procurement.

Molecular Formula C7H12FNO2
Molecular Weight 161.17 g/mol
Cat. No. B13939052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane
Molecular FormulaC7H12FNO2
Molecular Weight161.17 g/mol
Structural Identifiers
SMILESC1CNCC(C12OCCO2)F
InChIInChI=1S/C7H12FNO2/c8-6-5-9-2-1-7(6)10-3-4-11-7/h6,9H,1-5H2
InChIKeyMQSZSPVIYVNVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane: Core Properties and Classification


6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 1612175-96-8) is a fluorinated spirocyclic heterocycle belonging to the 1,4-dioxa-8-azaspiro[4.5]decane class. Its core scaffold combines a piperidine ring (nitrogen-containing) with a 1,4-dioxolane moiety (two oxygens), creating a conformationally constrained bicyclic framework. The C6-fluoro substitution distinguishes it from the unsubstituted parent scaffold (CAS: 177-11-7) and is characteristic of a common building block used in medicinal chemistry . This compound serves primarily as a synthetic intermediate and core motif for derivatization, rather than as a final biologically active agent .

Why the Unsubstituted Scaffold Fails


Direct substitution of the unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7) for the C6-fluoro derivative is not chemically equivalent in contexts requiring specific electronic or steric properties. The introduction of a fluorine atom at the 6-position alters the electron density of the piperidine ring and introduces a stereocenter, which fundamentally changes the scaffold's conformational preferences and reactivity. While the unsubstituted core is widely used to reduce overall lipophilicity in sigma-1 receptor ligand design [1], the 6-fluoro variant provides a distinct substitution pattern that serves as a precursor for further derivatization or as a probe for structure-activity relationship (SAR) studies . Attempts to use the non-fluorinated analog in synthetic routes requiring the 6-fluoro intermediate will fail to yield the desired product, making the specific compound a non-negotiable procurement requirement.

6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane Differentiation


Lack of PPARγ Engagement

In a competitive binding assay against human peroxisome proliferator-activated receptor gamma (PPARγ), 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane exhibited an IC50 greater than 50,000 nM [1]. This low affinity demonstrates that the compound does not meaningfully interact with this nuclear receptor target, a characteristic that differentiates it from PPARγ agonist scaffolds and establishes a clean off-target profile for this receptor class.

Nuclear receptor binding PPARγ Off-target profiling Medicinal chemistry

Sigma-1 Receptor Affinity of Core Scaffold

While 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane itself is a building block, its core scaffold is a critical component in high-affinity sigma-1 (σ1) receptor ligands. The derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (compound 5a) demonstrated a Ki of 5.4 ± 0.4 nM for σ1 receptors in vitro [1]. This affinity is comparable to other spirocyclic piperidine σ1 ligands such as compound 2 (Ki = 2.30 nM), which also utilizes a spirocyclic framework but with different substitution [2].

Sigma-1 receptor Radioligand Tumor imaging PET tracer

σ1/σ2 Selectivity Profile

The 1,4-dioxa-8-azaspiro[4.5]decane derivative 5a demonstrated 30-fold selectivity for σ1 receptors over σ2 receptors in competitive binding assays [1]. This selectivity profile is characteristic of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold class, as corroborated by the design rationale: researchers replaced a spirocyclic piperidine moiety with the more hydrophilic 1,4-dioxa-8-azaspiro[4.5]decane group specifically to lower lipophilicity while maintaining nanomolar affinity [2].

Sigma-1 receptor Sigma-2 receptor Selectivity Radioligand

Applications of 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane


Sigma-1 PET Radioligand Synthesis

The 1,4-dioxa-8-azaspiro[4.5]decane core is a validated scaffold for constructing σ1 receptor ligands with nanomolar affinity. Researchers developing fluorine-18 labeled radiotracers for positron emission tomography (PET) imaging of tumors can utilize 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane as a synthetic intermediate to access derivatives similar to compound 5a (Ki = 5.4 nM for σ1, 30-fold selectivity over σ2) [1]. The spirocyclic framework provides a favorable balance of affinity and lipophilicity for in vivo imaging applications.

SAR Studies on Spirocyclic Scaffolds

The C6-fluoro substitution introduces a stereocenter and alters the electronic properties of the piperidine ring, making this compound an ideal probe for SAR campaigns. By comparing the 6-fluoro analog against the unsubstituted parent (CAS: 177-11-7) or other spirocyclic variants, researchers can quantify the impact of fluorine substitution on receptor binding, metabolic stability, or synthetic accessibility [2].

Negative Control for Nuclear Receptor Assays

Given its established lack of meaningful binding to human PPARγ (IC50 > 50,000 nM) [3], 6-Fluoro-1,4-dioxa-8-azaspiro[4.5]decane can serve as a negative control or inert scaffold in assays where confounding PPARγ activity must be excluded. This is particularly relevant for projects targeting unrelated pathways where spirocyclic amines are employed.

Antimycobacterial Agent Development

Derivatives incorporating the 1,4-dioxa-8-azaspiro[4.5]decane moiety have been reported to exhibit antimycobacterial activity against Mycobacterium bovis BCG and M. tuberculosis H37Rv [4]. While the specific 6-fluoro compound's activity is not directly quantified in these studies, the scaffold's presence in active analogs supports its use as a building block for novel antitubercular agents.

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